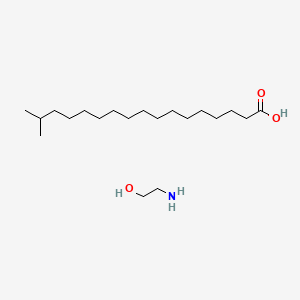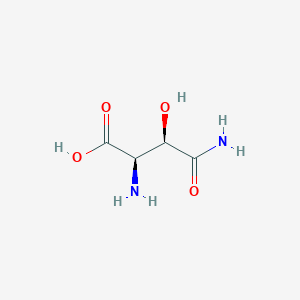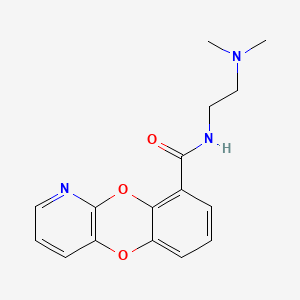
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is a chemical compound with a complex structure that includes a benzodioxin ring fused to a pyridine ring, along with a dimethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide typically involves multiple steps, starting with the formation of the benzodioxin and pyridine rings. The dimethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodioxin and pyridine derivatives, such as:
- 2-Benzothiazolamine derivatives
- 1,4-Benzodioxin derivatives
- Pyridine carboxamides
Uniqueness
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is unique due to its specific combination of functional groups and structural features.
Propiedades
Número CAS |
137944-73-1 |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-[1,4]benzodioxino[2,3-b]pyridine-9-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-19(2)10-9-17-15(20)11-5-3-6-12-14(11)22-16-13(21-12)7-4-8-18-16/h3-8H,9-10H2,1-2H3,(H,17,20) |
Clave InChI |
JLMHBVMWLQVXKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


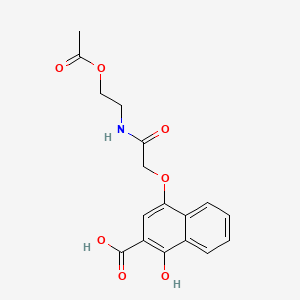
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)



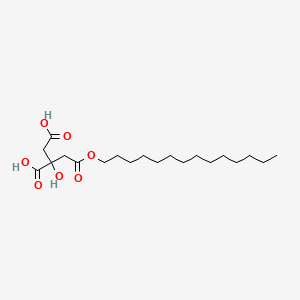
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)



